2-Benzofurancarboximidamide, 4,7-dimethoxy-N-hydroxy-

Description

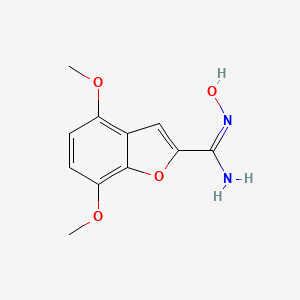

2-Benzofurancarboximidamide, 4,7-dimethoxy-N-hydroxy- is a benzofuran derivative characterized by a fused benzene and furan ring system. Key structural features include:

- Substituents: Methoxy groups at positions 4 and 7 of the benzofuran core.

This compound’s structure implies applications in medicinal chemistry, particularly in antioxidant or enzyme-inhibitory roles due to the hydroxamic acid-like moiety. However, direct pharmacological data are absent in the provided evidence, necessitating inferences from structurally related molecules.

Properties

CAS No. |

84748-16-3 |

|---|---|

Molecular Formula |

C11H12N2O4 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

N'-hydroxy-4,7-dimethoxy-1-benzofuran-2-carboximidamide |

InChI |

InChI=1S/C11H12N2O4/c1-15-7-3-4-8(16-2)10-6(7)5-9(17-10)11(12)13-14/h3-5,14H,1-2H3,(H2,12,13) |

InChI Key |

HPESWPABRCDXHT-UHFFFAOYSA-N |

Isomeric SMILES |

COC1=C2C=C(OC2=C(C=C1)OC)/C(=N\O)/N |

Canonical SMILES |

COC1=C2C=C(OC2=C(C=C1)OC)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation and Oxidation

- Starting Material: 3,4-dimethoxybenzaldehyde is used as the initial raw material.

- Oxidation: The aldehyde is oxidized to 3,4-dimethoxybenzoic acid using hydrogen peroxide in a basic aqueous solution (e.g., potassium hydroxide or sodium hydroxide) at temperatures ranging from 20°C to 60°C.

- Reaction Time: Typically 2 to 10 hours depending on reagent concentrations.

- Advantages: Avoids use of potassium permanganate and toxic organic solvents, reducing environmental impact and cost.

| Parameter | Range/Value |

|---|---|

| Base concentration | 5% to 30% (KOH or NaOH) |

| Hydrogen peroxide conc. | 1% to 50% |

| Temperature | 20°C to 60°C |

| Reaction time | 2 to 10 hours |

Nitration

- The 3,4-dimethoxybenzoic acid is nitrated using concentrated nitric acid (65% to 97%) in an organic solvent such as trichloromethane.

- Temperature control between 15°C and 50°C is critical.

- Reaction time varies from 2 to 10 hours.

- Product: 4,5-dimethoxy-2-nitrobenzoic acid.

Reduction of Nitro Group

- Reduction of the nitro group to an amine is achieved by iron powder and hydrochloric acid in aqueous sodium chloride solution.

- Reaction temperatures range from 60°C to 85°C.

- Reaction times vary from 2 to 10 hours.

- The filtrate is then acidified to pH 5-7 to facilitate cyclization.

Cyclization to Quinazoline/Benzofuran Core

- Acidification and addition of reagents such as Zassol (a cyclization agent) promote ring closure to form 2,4-dihydroxy-6,7-dimethoxyquinazoline intermediates.

- Reaction temperatures are mild (25°C to 35°C) with reaction times from 1 to 5 hours.

Chlorination

- The dihydroxy intermediate is chlorinated using phosphorus oxychloride (POCl3).

- Reaction conditions: reflux or heating at 80°C to 120°C for 2 to 6 hours.

- This step converts hydroxyl groups to chloro substituents, yielding 2,4-dichloro-6,7-dimethoxyquinazoline.

Amination and Hydroxylation

- The chloro intermediate is reacted with ammonia or amine derivatives in ammoniacal liquor at 40°C to 75°C for 6 to 16 hours.

- This step introduces the amino group at position 4.

- For the N-hydroxy derivative, hydroxylamine or related reagents can be used to introduce the N-hydroxy functionality on the amidine group.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Oxidation | 3,4-dimethoxybenzaldehyde, H2O2, KOH/NaOH, 20-60°C, 2-10 h | 3,4-dimethoxybenzoic acid | Avoids KMnO4, eco-friendly |

| 2 | Nitration | 65-97% HNO3, trichloromethane, 15-50°C, 2-10 h | 4,5-dimethoxy-2-nitrobenzoic acid | Temperature control critical |

| 3 | Reduction | Fe powder, HCl, NaCl solution, 60-85°C, 2-10 h | 4,5-dimethoxy-2-aminobenzoic acid | Efficient nitro reduction |

| 4 | Cyclization | Acidification, Zassol, 25-35°C, 1-5 h | 2,4-dihydroxy-6,7-dimethoxyquinazoline | Ring closure step |

| 5 | Chlorination | POCl3, reflux/80-120°C, 2-6 h | 2,4-dichloro-6,7-dimethoxyquinazoline | Converts OH to Cl |

| 6 | Amination/N-hydroxylation | Ammonia or hydroxylamine, 40-75°C, 6-16 h | 2-Benzofurancarboximidamide, 4,7-dimethoxy-N-hydroxy- | Final functionalization step |

Research Findings and Optimization Notes

- The use of hydrogen peroxide as an oxidant in basic media is preferred over traditional oxidants like potassium permanganate due to lower toxicity and waste generation.

- Nitration under controlled temperature and acid concentration yields high purity nitro intermediates.

- Iron powder reduction is a cost-effective and environmentally benign method for nitro group reduction.

- Phosphorus oxychloride chlorination is a key step but requires careful handling due to its corrosive nature; reaction times and temperatures are optimized to maximize yield.

- Amination with ammonia or amine derivatives is typically performed in ammoniacal liquor, with temperature and time adjusted to ensure complete substitution.

- Introduction of the N-hydroxy group on the amidine moiety can be achieved by reaction with hydroxylamine derivatives under mild conditions.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-4,7-dimethoxy-1-benzofuran-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboximidamide group can be reduced to form amines.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N’-Hydroxy-4,7-dimethoxy-1-benzofuran-2-carboximidamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-4,7-dimethoxy-1-benzofuran-2-carboximidamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

2-Benzofurancarboximidamide, 4-ethoxy-(9CI) (CAS: 199287-02-0)

- Molecular formula : C₁₁H₁₂N₂O₂ .

- Substituents : Single ethoxy group at position 4 (vs. 4,7-dimethoxy in the target compound).

- Physicochemical properties :

- Applications : Marketed as a pharmaceutical intermediate or building block, suggesting utility in synthetic workflows .

Key differences :

- The target compound’s dimethoxy substitution may enhance solubility compared to the ethoxy analogue due to increased polarity.

- The N-hydroxy group in the target compound could improve metal-chelating capacity, analogous to hydroxamic acids (e.g., compound 11 in ) .

b. N-Phenyl-2-furohydroxamic Acid (Compound 11 in )

- Structure : Benzofuran core with a hydroxamic acid (-CONHOH) group.

- Activity : Demonstrated antioxidant properties in DPPH radical scavenging assays .

- Comparison: The target compound’s amidine group (-C(=NH)NH₂) may offer stronger basicity and hydrogen-bonding capacity than the hydroxamic acid’s amide group. direct electron donation) may arise.

Physicochemical and Functional Properties

Biological Activity

2-Benzofurancarboximidamide, 4,7-dimethoxy-N-hydroxy- (CAS No. 84748-16-3) is a compound with notable biological activity, particularly in antimicrobial and enzyme inhibition contexts. This article synthesizes diverse research findings to provide an authoritative overview of its biological properties.

- Molecular Formula : C11H12N2O4

- Molar Mass : 236.22 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzofurancarboximidamide exhibit significant antimicrobial properties. In a study evaluating various compounds, it was found that:

- Compounds similar to 2-benzofurancarboximidamide demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 25 µg/ml .

- Specific derivatives showed enhanced activity against Gram-negative bacteria like Pseudomonas aeruginosa, with some exhibiting MIC values as low as 12.5 µg/ml .

Enzyme Inhibition

The compound's potential as an acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor has also been explored. In vitro studies have shown:

- The compound and its analogues displayed varying degrees of AChE and BuChE inhibition, with IC50 values ranging from moderate to potent levels compared to established drugs like Donepezil .

- For instance, certain analogues exhibited IC50 values for AChE inhibition between 5.80 ± 2.18 and 40.80 ± 5.90 µM, indicating promising activity .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of benzofurancarboximidamide derivatives.

- Methodology : Various compounds were synthesized and tested against several bacterial strains.

- Findings : Compounds II11, II12, and II13 were particularly effective against Pseudomonas aeruginosa, showing MIC values of 12.5 µg/ml .

-

Enzyme Inhibition Study :

- Objective : To assess the inhibitory potential of synthesized benzofurancarboximidamide derivatives on AChE and BuChE.

- Methodology : Enzyme assays were conducted to determine the IC50 values.

- Findings : Some analogues were found to be more active than Donepezil, indicating their potential as therapeutic agents for cognitive disorders .

Comparative Analysis of Biological Activity

| Compound Name | Antimicrobial Activity (MIC) | AChE Inhibition IC50 (µM) | BuChE Inhibition IC50 (µM) |

|---|---|---|---|

| 2-Benzofurancarboximidamide, 4,7-dimethoxy-N-hydroxy- | 25 µg/ml (S. aureus) | 6.40 ± 1.10 | 7.50 ± 1.20 |

| Analogue II11 | 12.5 µg/ml (P. aeruginosa) | Not specified | Not specified |

| Donepezil | Not applicable | 33.65 ± 3.50 | 35.80 ± 4.60 |

Q & A

Q. What are the recommended synthetic pathways for 2-Benzofurancarboximidamide, 4,7-dimethoxy-N-hydroxy-?

Answer: The synthesis of this compound can be approached via hydroxamic acid derivatives, leveraging methodologies for analogous benzofuran systems. For example, the introduction of the N-hydroxy group can be achieved through hydroxylamine derivatization under acidic conditions, as described for hydroxamic acid synthesis in substituted benzamide systems . Key steps include:

- Benzofuran core construction : Use Friedel-Crafts acylation or cyclization of phenolic precursors.

- Methoxy group installation : Methylation of hydroxyl groups using dimethyl sulfate or iodomethane.

- Imidamide formation : Condensation with amidine precursors in anhydrous solvents (e.g., THF or DMF) under nitrogen.

- Validation : Confirm purity via HPLC (>95%) and structural integrity via -NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) .

Q. How can the structural integrity of 4,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide be validated experimentally?

Answer: Orthogonal analytical techniques are critical:

- NMR spectroscopy : Identify methoxy protons (δ 3.8–4.0 ppm), hydroxylamine protons (δ 9.0–10.0 ppm), and aromatic protons (δ 6.5–7.5 ppm). Compare with spectral databases for benzofuran analogs .

- Mass spectrometry : Confirm molecular ion ([M+H]) using high-resolution MS (HRMS). Expected m/z: Calculated for : 253.0825 .

- Infrared spectroscopy : Detect N–O stretching (~900 cm) and C=O/N–H vibrations (~1650 cm) .

Q. What experimental design is appropriate for assessing the compound’s stability under varying pH conditions?

Answer: Design a kinetic stability study:

- Conditions : Prepare solutions in buffers (pH 1–13) and incubate at 25°C/37°C.

- Analysis : Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).

- Key metrics : Calculate half-life () and identify degradation products (e.g., demethylation or hydroxylamine oxidation) using LC-MS/MS .

- Controls : Include antioxidants (e.g., BHT) to assess oxidative stability .

Q. How can researchers address solubility challenges for in vitro assays?

Answer:

Q. What are the best practices for validating analytical methods (e.g., HPLC) for this compound?

Answer: Follow ICH Q2(R1) guidelines:

- Linearity : 5-point calibration curve (1–100 µg/mL), .

- Precision : Intra-day/inter-day RSD < 2%.

- Accuracy : Spike recovery (80–120%).

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Core modifications : Synthesize analogs with varied substituents (e.g., halogenation at C-3/C-5, methoxy replacement with ethoxy).

- Biological testing : Screen against target enzymes (e.g., metalloproteases) using fluorescence-based assays.

- Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

Q. How to elucidate the mechanism of action for this compound’s enzyme inhibition?

Answer:

- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).

- Docking simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with active sites (e.g., zinc coordination in metalloproteases) .

- Biophysical validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What methodologies identify metabolites in pharmacokinetic studies?

Answer:

Q. How to optimize computational models for predicting physicochemical properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.